Regulatory Acceptable Intake (AI) Limit: A Quantitative Differentiator
N-Nitroso Paroxetine has a specific Acceptable Intake (AI) limit of 1300 ng/day set by the European Medicines Agency (EMA), which distinguishes it from other nitrosamines and the default ICH M7 limit for unclassified impurities. This limit is a direct result of its structure-activity relationship and CPCA assessment, dictating required analytical method sensitivity. For comparison, the EMA AI limit for N-nitroso-diethanolamine is 1900 ng/day, and for N-nitroso-mefenamic acid is 78,000 ng/day [1].
| Evidence Dimension | Regulatory Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 1300 ng/day |
| Comparator Or Baseline | N-nitroso-diethanolamine: 1900 ng/day; N-nitroso-mefenamic acid: 78,000 ng/day |
| Quantified Difference | N-Nitroso Paroxetine is 600 ng/day lower than N-nitroso-diethanolamine and 76,700 ng/day lower than N-nitroso-mefenamic acid. |
| Conditions | EMA regulatory limit setting, December 2022 revision. |
Why This Matters
This specific AI limit directly dictates the required limit of detection (LOD) and limit of quantification (LOQ) for analytical methods, impacting instrument selection, method development time, and overall cost of quality control.
- [1] USP Nitrosamines Exchange. (2022). New NDSRIs limits coming from EMA soon. View Source
